molecular formula C22H25Cl2NO4S B4082820 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

Cat. No.: B4082820
M. Wt: 470.4 g/mol
InChI Key: USAVGONRZXIQHK-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide is a benzamide derivative characterized by a 3,5-dichloro-substituted aromatic ring, an ethoxy group at the 4-position, and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group and a 4-ethylbenzyl moiety. Its design likely aims to optimize interactions with molecular targets through steric and electronic effects imparted by the substituents.

Properties

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-ethylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2NO4S/c1-3-15-5-7-16(8-6-15)13-25(18-9-10-30(27,28)14-18)22(26)17-11-19(23)21(29-4-2)20(24)12-17/h5-8,11-12,18H,3-4,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVGONRZXIQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide is a complex organic compound belonging to the benzamide class. Its unique structure, characterized by multiple functional groups including dichloro substituents and a thiophene ring, suggests potential pharmacological properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23Cl2NO5S, with a molecular weight of approximately 472.4 g/mol. The structural complexity includes:

  • Dichloro groups : Potentially enhancing bioactivity.
  • Thiophene ring : Known for various pharmacological activities.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesNotable Activities
3,5-DichlorobenzamideContains dichloro substituents but lacks thiopheneAnticancer activity
N-(4-Methoxybenzyl)benzamideSimilar benzamide structure without sulfurAntidepressant effects
4-EthoxybenzamideEthoxy group present but simpler structureAnalgesic properties

This table highlights how the unique combination of chlorine substituents and thiophene rings in our compound may confer distinct biological properties not found in simpler analogs.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated various benzothiazole derivatives for their antitumor activity against lung cancer cell lines. The results indicated that compounds with thiophene rings were particularly effective in inhibiting cell proliferation .
  • Antimicrobial Testing : Another research effort focused on synthesizing novel benzamides and assessing their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The findings suggested that certain structural modifications could enhance antibacterial potency .
  • GIRK Channel Activation : Related compounds featuring the thiophene moiety have been identified as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This suggests potential neurological applications for compounds containing similar functional groups .

Future Directions for Research

Further studies are needed to elucidate the specific therapeutic uses of this compound based on its biological activity:

  • Pharmacodynamics and Pharmacokinetics : Understanding how this compound interacts at the molecular level will be crucial for determining dosage regimens and potential side effects.
  • Synthesis Optimization : Exploring efficient synthesis routes can facilitate larger-scale production for clinical trials.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities , particularly due to the presence of the dichloro substituents and thiophene moiety. Research indicates that compounds with similar structures may exhibit:

  • Anticancer Properties : Studies have shown that dichlorobenzamides can inhibit tumor growth by interfering with cellular signaling pathways. This compound may be investigated for its ability to modulate these pathways effectively.
  • Antimicrobial Activity : The incorporation of thiophene rings is known to enhance the antimicrobial properties of compounds. Preliminary studies could explore its efficacy against various bacterial and fungal strains.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar benzamide derivatives exhibited selective cytotoxicity against breast cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest, which could be further explored for this compound through in vitro assays.

Agrochemicals

Given its structural complexity, this compound could be evaluated for use as a pesticide or herbicide . The presence of chlorine atoms often enhances the bioactivity of agrochemicals.

Potential Applications

  • Herbicide Development : The compound's ability to inhibit specific enzymes in plants could be assessed to determine its effectiveness in weed control.
  • Insect Repellents : The thiophene component may contribute to repellent properties against agricultural pests.

Materials Science

The unique chemical structure of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide opens avenues for its use in developing new materials:

Polymer Chemistry

Research into incorporating this compound into polymer matrices could reveal:

  • Enhanced thermal stability.
  • Improved mechanical properties.

Nanotechnology

Investigations into its potential as a precursor for nanomaterials could lead to applications in electronics or catalysis.

Comparison with Similar Compounds

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

  • Structural Differences : Roflumilast features a dichloropyridyl group and a cyclopropylmethoxy substituent, while the target compound substitutes these with a tetrahydrothiophen-3-yl sulfone and 4-ethylbenzyl group.
  • Activity : Roflumilast is a potent PDE4 inhibitor (EC₅₀ = 2 × 10⁻⁷ M in tracheal contraction assays) with anti-inflammatory and bronchodilatory effects . Its N-oxide metabolite retains similar potency, highlighting the role of electron-withdrawing groups in metabolic stability.

Cilomilast and Piclamilast

  • These PDE4 inhibitors lack the fused heterocyclic substituents seen in the target compound but share benzamide backbones. Cilomilast’s lower potency (ED₅₀ = 52.2 µmol/kg in allergen-induced airway reactions) compared to roflumilast underscores the importance of substituent optimization .

Comparison with Herbicidal Benzamides

Propyzamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide)

  • Structural Differences : Propyzamide replaces the ethoxy and N-substituents with a 1,1-dimethylpropynyl group.
  • Activity : Used as a herbicide, its efficacy derives from the dichlorobenzamide core and terminal alkyne, which may disrupt plant cell division .
  • Relevance: The absence of a sulfone group in Propyzamide suggests that the target compound’s tetrahydrothiophen-3-yl sulfone could redirect activity toward non-herbicidal targets.

Pronamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide)

  • Structurally similar to Propyzamide, Pronamide’s dimethylpropynyl group further illustrates how minor substituent changes (e.g., propynyl vs. ethylbenzyl) alter application specificity .

Comparison with Other Benzamide Derivatives

3,5-Dichloro-N-[(3E)-4-chloro-2-methylbut-3-en-2-yl]benzamide (CAS 31978-85-5)

  • Structural Differences : Features a chlorinated alkenyl substituent instead of the sulfone or ethylbenzyl groups.
  • Application : Likely a pesticide, as it is listed in an agrochemical catalog .

3,5-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33554-29-9)

  • Structural Differences : Incorporates a hydroxylated isopropyl group, enhancing polarity compared to the hydrophobic 4-ethylbenzyl group in the target compound .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents CAS Number Primary Use/Activity
Target Compound C₂₁H₂₂Cl₂NO₃S 1,1-Dioxidotetrahydrothiophen-3-yl, 4-ethylbenzyl Not Provided Unknown (Potential PDE4 inhibitor)
Roflumilast C₁₇H₁₄Cl₂F₂N₂O₃ 3,5-Dichloropyridyl, cyclopropylmethoxy 162401-32-3 PDE4 inhibition (Anti-inflammatory)
Propyzamide C₁₂H₁₂Cl₂NO 1,1-Dimethylpropynyl 23950-58-5 Herbicide
3,5-Dichloro-N-[(3E)-4-chloro-2-methylbut-3-en-2-yl]benzamide C₁₂H₁₂Cl₃NO Chlorinated alkenyl 31978-85-5 Pesticide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-ethylbenzyl)benzamide

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